molecular formula C7H13BrN2O2 B14512192 2-Bromo-N-carbamoyl-4-methylpentanamide CAS No. 62721-31-7

2-Bromo-N-carbamoyl-4-methylpentanamide

Cat. No.: B14512192
CAS No.: 62721-31-7
M. Wt: 237.09 g/mol
InChI Key: NDDHHUXQVVTCHS-UHFFFAOYSA-N
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Description

2-Bromo-N-carbamoyl-4-methylpentanamide is a chemical compound with the molecular formula C7H13BrN2O2 It is known for its unique structure, which includes a bromine atom, a carbamoyl group, and a methylpentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-carbamoyl-4-methylpentanamide typically involves the bromination of a suitable precursor, followed by the introduction of the carbamoyl group. One common method involves the reaction of 4-methylpentanamide with bromine in the presence of a catalyst to yield the desired product. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-carbamoyl-4-methylpentanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

    Hydrolysis: The carbamoyl group can undergo hydrolysis, resulting in the formation of corresponding amines and acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various bromine-free derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-N-carbamoyl-4-methylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-carbamoyl-4-methylpentanamide involves its interaction with specific molecular targets. The bromine atom and carbamoyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-methylpentanamide
  • 2-Bromo-N-ethylacetamide
  • 2-Bromo-N,N-dimethylacetamide

Uniqueness

2-Bromo-N-carbamoyl-4-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62721-31-7

Molecular Formula

C7H13BrN2O2

Molecular Weight

237.09 g/mol

IUPAC Name

2-bromo-N-carbamoyl-4-methylpentanamide

InChI

InChI=1S/C7H13BrN2O2/c1-4(2)3-5(8)6(11)10-7(9)12/h4-5H,3H2,1-2H3,(H3,9,10,11,12)

InChI Key

NDDHHUXQVVTCHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(=O)N)Br

Origin of Product

United States

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